Brompheniramine maleate

描述

Synthesis Analysis

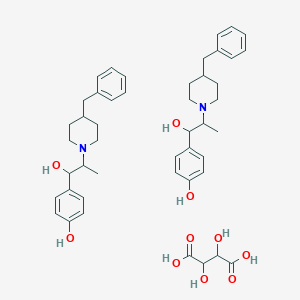

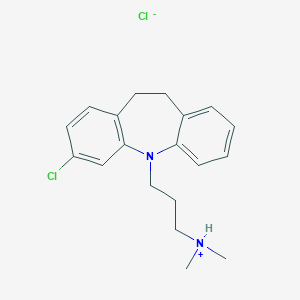

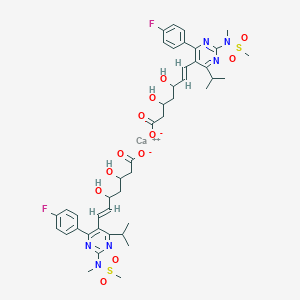

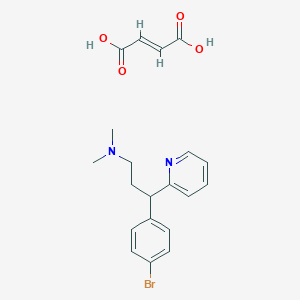

The synthesis of Brompheniramine maleate involves the preparation of 3-(4-bromophenyl)-N,N-dimethyl-3-(2-pyridyl)propylammonium hydrogen maleate. This compound is a potent anti-allergic agent, and its synthesis has been documented with detailed chemical reactions and structural analyses. The synthesis process typically involves the formation of an intermediate brompheniraminium cation, which is then complexed with maleate anions through specific chemical reactions (Parvez & Rusiewicz, 1996).

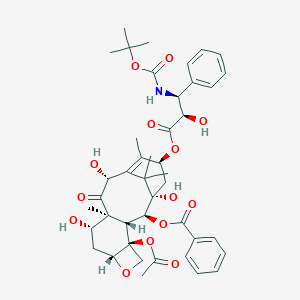

Molecular Structure Analysis

The molecular structure of Brompheniramine maleate has been elucidated through crystallographic studies. It consists of two independent brompheniraminium cations, which differ significantly in their conformations, hydrogen-bonded to maleate anions. The anions form seven-membered rings through strong intramolecular O-H...O hydrogen bonds. This detailed analysis provides insights into the drug's potent anti-allergic properties and its interaction mechanisms at the molecular level (Parvez & Rusiewicz, 1996).

Chemical Reactions and Properties

Brompheniramine maleate undergoes various chemical reactions during its synthesis and interaction with other substances. The drug's stability in oral liquid dosage forms has been studied, indicating its chemical stability for at least 202 days when stored in amber-colored glass bottles at room temperature. These properties are crucial for ensuring the drug's efficacy and shelf life (Gupta & Gupta, 2011).

Physical Properties Analysis

The physical properties of Brompheniramine maleate, including solubility and stability, have been extensively studied. Its solubility in various solvents and stability under different storage conditions play a significant role in its formulation and therapeutic efficacy. The stability of Brompheniramine maleate in an oral liquid dosage form has demonstrated its robustness over extended periods, which is essential for pharmaceutical formulations (Gupta & Gupta, 2011).

Chemical Properties Analysis

The chemical properties of Brompheniramine maleate, such as its reactivity with other chemical entities and its behavior under various chemical conditions, are fundamental to its pharmacological activity. Studies on the chemical stability of Brompheniramine maleate reveal its interaction dynamics with solvents and its degradation pathways, providing insights into its safe and effective use in medical applications (Gupta & Gupta, 2011).

科学研究应用

1. Treatment of Rhinovirus Colds

- Summary of Application : Brompheniramine maleate has been tested for its efficacy in treating rhinovirus colds in a large randomized, controlled trial of volunteers with experimental rhinovirus colds .

- Methods of Application : Brompheniramine (12 mg) or placebo was administered at 8:00 a.m. and 8:00 p.m. for up to 4 days after the onset of symptoms (24, 36, or 48 hours after virus challenge) .

- Results : During the first 3 days of treatment, nasal secretion weights were lower for infected subjects receiving brompheniramine than for controls. Other symptoms were modestly reduced or were unaffected in the brompheniramine group. Total symptom scores were also lower for the brompheniramine group than for controls on treatment days 1 and 2 .

2. Treatment of Allergic Conditions

- Summary of Application : Brompheniramine maleate is a histamine H1 antagonist used to treat allergic conditions such as hay fever or urticaria .

- Methods of Application : The specific methods of application can vary depending on the specific allergic condition being treated, the severity of the condition, and the individual patient’s response to medication .

- Results : While specific results can vary, brompheniramine maleate is generally effective in reducing symptoms associated with allergic conditions .

3. Treatment of Nasal Congestion

- Summary of Application : Brompheniramine maleate is used to treat nasal congestion associated with allergies and the common cold .

- Methods of Application : The specific methods of application can vary depending on the severity of the condition and the individual patient’s response to medication .

- Results : While specific results can vary, brompheniramine maleate is generally effective in reducing symptoms associated with nasal congestion .

4. Symptomatic Treatment of Allergies

- Summary of Application : Brompheniramine maleate is used in combination with other drugs like Acetaminophen and Phenylephrine for symptomatic treatment of allergies .

- Methods of Application : The specific methods of application can vary depending on the severity of the condition and the individual patient’s response to medication .

- Results : While specific results can vary, this combination is generally effective in reducing symptoms associated with allergies .

5. Symptomatic Treatment of Common Cold

- Summary of Application : Brompheniramine maleate is used in combination with other drugs like Guaifenesin, Ammonium chloride, Phenylephrine, and Acetaminophen for symptomatic treatment of common cold .

- Methods of Application : The specific methods of application can vary depending on the severity of the condition and the individual patient’s response to medication .

- Results : While specific results can vary, this combination is generally effective in reducing symptoms associated with common cold .

6. Symptomatic Treatment of Allergies

- Summary of Application : Brompheniramine maleate is used in combination with Ascorbic acid for symptomatic treatment of allergies .

- Methods of Application : The specific methods of application can vary depending on the severity of the condition and the individual patient’s response to medication .

- Results : While specific results can vary, this combination is generally effective in reducing symptoms associated with allergies .

安全和危害

Brompheniramine maleate can cause side effects such as extreme drowsiness, confusion, hallucinations, feeling nervous, restless, or dizzy, a seizure, or little or no urination . It is advised to avoid driving or hazardous activity until you know how brompheniramine will affect you . It is also advised not to use in the newborn, in premature infants, in nursing mothers, or in patients with severe hypertension or severe coronary artery disease .

属性

IUPAC Name |

3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine;(Z)-but-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19BrN2.C4H4O4/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-9,11,15H,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRGKFVAASLQVBO-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(C1=CC=C(C=C1)Br)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCC(C1=CC=C(C=C1)Br)C2=CC=CC=N2.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

86-22-6 (Parent) | |

| Record name | Brompheniramine maleate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000980712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2052657 | |

| Record name | Brompheniramine hydrogen maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Brompheniramine maleate | |

CAS RN |

980-71-2 | |

| Record name | (±)-Brompheniramine maleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=980-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Brompheniramine maleate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000980712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Brompheniramine maleate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758652 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Brompheniramine hydrogen maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BROMPHENIRAMINE MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IXA7C9ZN03 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。